molecular formula C23H27NO6 B10983899 (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B10983899
M. Wt: 413.5 g/mol
InChI Key: HGWCBQKHMSQCQE-MKMNVTDBSA-N
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Description

The compound (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a complex organic molecule characterized by its unique structural features, including a furan ring, a benzofuran moiety, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide typically involves multiple steps:

    Formation of the Furan-2-yl Ethylamine: This can be achieved by the reaction of furan-2-carboxaldehyde with ethylamine under reductive amination conditions.

    Synthesis of the Benzofuran Derivative: The benzofuran moiety can be synthesized through a series of reactions starting from a suitable phenol derivative, involving methylation, hydroxylation, and cyclization steps.

    Coupling Reaction: The final step involves coupling the furan-2-yl ethylamine with the benzofuran derivative using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the enamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the enamide linkage, converting it to an amine.

    Substitution: The hydroxyl and methoxy groups on the benzofuran ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and benzofuran rings.

    Reduction: Amine derivatives resulting from the reduction of the enamide linkage.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.

Biology

    Drug Development:

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

    Materials Science: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
  • (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Uniqueness

The uniqueness of (4E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

(E)-N-[2-(furan-2-yl)ethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C23H27NO6/c1-14(7-9-19(25)24-11-10-16-5-4-12-29-16)6-8-17-21(26)20-18(13-30-23(20)27)15(2)22(17)28-3/h4-6,12,26H,7-11,13H2,1-3H3,(H,24,25)/b14-6+

InChI Key

HGWCBQKHMSQCQE-MKMNVTDBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCC3=CC=CO3)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCC3=CC=CO3)O

Origin of Product

United States

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